molecular formula C11H13NO B1422247 N-methyl-1-(3-methylbenzofuran-2-yl)methanamine CAS No. 92367-50-5

N-methyl-1-(3-methylbenzofuran-2-yl)methanamine

Cat. No.: B1422247
CAS No.: 92367-50-5
M. Wt: 175.23 g/mol
InChI Key: HTMBBHCSPUIWLJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-methyl-1-(3-methylbenzofuran-2-yl)methanamine is a useful reagent in the preparation of spiro-naphthyridinone piperidines as inhibitors of Staphylococcus aureus and Escherichia coli FabI . These are key enzymes involved in the fatty acid synthesis pathway of these bacteria, making them primary targets of this compound.

Mode of Action

Given its role as a precursor in the synthesis of inhibitors of staphylococcus aureus and escherichia coli fabi, it can be inferred that the compound may interact with these enzymes, leading to their inhibition and thus preventing the synthesis of fatty acids in these bacteria .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway in Staphylococcus aureus and Escherichia coli . By inhibiting the FabI enzyme, it prevents the conversion of trans-2-enoyl-ACP to acyl-ACP, a critical step in the elongation cycle of fatty acid synthesis. This disruption can lead to downstream effects such as impaired cell membrane function and ultimately bacterial cell death .

Result of Action

The inhibition of the FabI enzyme in Staphylococcus aureus and Escherichia coli by compounds synthesized using this compound leads to the disruption of fatty acid synthesis. This can result in impaired cell membrane function and potentially lead to bacterial cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine typically involves the reaction of 3-methylbenzofuran with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-methylbenzofuran-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-methyl-1-(3-methylbenzofuran-2-yl)methanamine has several scientific research applications, including:

Comparison with Similar Compounds

N-methyl-1-(3-methylbenzofuran-2-yl)methanamine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and its resulting chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-(3-methyl-1-benzofuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMBBHCSPUIWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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